molecular formula C9H19NO2 B1475264 3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol CAS No. 1598883-19-2

3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol

Cat. No. B1475264
CAS RN: 1598883-19-2
M. Wt: 173.25 g/mol
InChI Key: KBEHRXODTAUFRO-UHFFFAOYSA-N
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Description

“3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol” is a heterocyclic organic compound. Piperidines, the class of compounds it belongs to, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C9H19NO2, and its molecular weight is 173.25 g/mol.

Scientific Research Applications

Synthesis and Biological Potential

A novel series of compounds based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template demonstrated varying affinities for dopamine, serotonin, and norepinephrine transporters, suggesting potential for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Molecular Structure and Intermolecular Interactions

Research on 1-(phenoxyethyl)piperidin-4-ol derivatives has focused on their molecular geometry and intermolecular interactions, contributing to the development of new anticonvulsant drugs. The study of these derivatives' crystal structures through X-ray diffraction revealed significant differences in molecule conformation and intermolecular interactions, highlighting the importance of the methyl substituent and N-oxide formation (Żesławska et al., 2020).

Selective Estrogen Receptor Modulators (SERMs)

Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols were designed and synthesized as novel selective estrogen receptor modulators (SERMs), showcasing the potential in the development of therapeutic agents for conditions like breast cancer (Yadav et al., 2011).

Stereochemistry and Enzymatic Synthesis

A study on the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate highlighted the potential of using microorganisms to produce high-purity stereoisomers, facilitating the synthesis of compounds with specific stereochemical configurations for various pharmaceutical applications (Guo et al., 2006).

Antagonistic and Agonistic Activity on Receptors

Research into the pharmacological characterization of compounds such as Ro 63-1908, a novel subtype-selective N-methyl-d-aspartate (NMDA) antagonist, provided insights into the development of neuroprotective and anticonvulsant agents, showcasing the therapeutic potential in neurological conditions (Gill et al., 2002).

Future Directions

While specific future directions for “3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol” were not found, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods for piperidine derivatives.

properties

IUPAC Name

3-ethyl-1-(2-hydroxyethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-8-7-10(5-6-11)4-3-9(8)12/h8-9,11-12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEHRXODTAUFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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